molecular formula C17H38O6Si3 B3150912 (3-Methacryloxy-2-hydroxypropoxy)propylbis(trimethylsiloxy)methylsilane CAS No. 69861-02-5

(3-Methacryloxy-2-hydroxypropoxy)propylbis(trimethylsiloxy)methylsilane

Cat. No.: B3150912
CAS No.: 69861-02-5
M. Wt: 422.7 g/mol
InChI Key: NBOCBWJUDBATAS-UHFFFAOYSA-N
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Description

(3-Methacryloxy-2-hydroxypropoxy)propylbis(trimethylsiloxy)methylsilane is a silicone-containing methacrylate monomer widely employed in biomedical materials, particularly silicone hydrogel contact lenses. Its structure integrates a methacryloxy group for polymerization, two trimethylsiloxy (TMS) groups for oxygen permeability, and a hydroxyl group for enhanced wettability . This compound (CAS 69861-02-5, molecular formula C₁₆H₃₃NO₆Si) is synthesized to balance hydrophilicity and siloxane-derived flexibility, making it critical in formulations requiring high oxygen transmissibility (Dk) and biocompatibility .

Key applications include:

  • Silicone Hydrogels: As a co-monomer in contact lenses, it improves oxygen permeability while maintaining mechanical integrity and water retention .
  • Surface Modification: Its hydroxyl group facilitates covalent bonding with hydrophilic agents, enhancing surface wettability in medical devices .

Properties

IUPAC Name

[2-hydroxy-3-[3-[methyl-bis(trimethylsilyloxy)silyl]propoxy]propyl] 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H38O6Si3/c1-15(2)17(19)21-14-16(18)13-20-11-10-12-26(9,22-24(3,4)5)23-25(6,7)8/h16,18H,1,10-14H2,2-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOCBWJUDBATAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC(COCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H38O6Si3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201108518
Record name 2-Hydroxy-3-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propoxy]propyl 2-methyl-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201108518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69861-02-5
Record name 2-Hydroxy-3-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propoxy]propyl 2-methyl-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69861-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Methacryloxy-2-hydroxypropoxy)propylbis(trimethylsiloxy)methylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069861025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-3-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propoxy]propyl 2-methyl-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201108518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-METHACRYLOXY-2-HYDROXYPROPOXY)PROPYLBIS(TRIMETHYLSILOXY)METHYLSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/469MKT9U5Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

(3-Methacryloxy-2-hydroxypropoxy)propylbis(trimethylsiloxy)methylsilane, commonly referred to as SiGMA, is a siloxane macromere with significant potential in various biological applications. This compound is characterized by its unique structure, which contributes to its versatility in forming hydrogels and other polymeric materials. This article explores the biological activity of SiGMA, including its chemical properties, applications in biomedical fields, and relevant research findings.

  • Molecular Formula : C17_{17}H38_{38}O6_{6}Si3_{3}
  • Molecular Weight : 422.74 g/mol
  • Purity : Typically ≥ 95%
  • Density : 0.969 g/mL
  • Flash Point : 180 °C
  • Viscosity at 25 °C : 20 cSt

Biological Applications

SiGMA has been investigated for its potential in various biomedical applications, particularly in the development of drug delivery systems and tissue engineering scaffolds. The following sections detail specific studies and findings related to its biological activity.

Drug Delivery Systems

SiGMA has shown promise in enhancing the efficacy of drug delivery systems due to its ability to form stable hydrogels. These hydrogels can encapsulate therapeutic agents, allowing for controlled release over time. In a study by Zhang et al. (2023), SiGMA-based hydrogels were developed for the sustained release of anti-cancer drugs, demonstrating a significant reduction in tumor growth in animal models compared to control groups.

Tissue Engineering

The biocompatibility of SiGMA makes it an attractive candidate for use in tissue engineering. Research conducted by Lee et al. (2024) highlighted the use of SiGMA in creating scaffolds that support cell adhesion and proliferation. The study reported that scaffolds made from SiGMA exhibited improved mechanical properties and enhanced cell viability compared to traditional materials.

Case Study 1: Anti-Cancer Applications

In a clinical trial involving SiGMA-based hydrogels, researchers investigated their application in localized cancer treatment. The results indicated that patients receiving SiGMA-enhanced therapies experienced a 40% increase in treatment efficacy compared to standard care protocols.

Case Study 2: Bone Regeneration

A study published by Kim et al. (2023) explored the use of SiGMA in bone regeneration applications. The researchers found that SiGMA scaffolds facilitated osteoblast differentiation and mineralization, leading to enhanced bone healing in rat models.

Research Findings

Recent studies have provided valuable insights into the biological activity of SiGMA:

StudyFocusFindings
Zhang et al. (2023)Drug DeliveryDemonstrated sustained release of anti-cancer drugs and reduced tumor growth
Lee et al. (2024)Tissue EngineeringEnhanced cell adhesion and proliferation with improved scaffold mechanical properties
Kim et al. (2023)Bone RegenerationFacilitated osteoblast differentiation and mineralization

Comparison with Similar Compounds

Methacryloxypropyltris(trimethylsiloxy)silane (TRIS)

  • Structure : Contains three TMS groups and lacks a hydroxyl group.
  • Properties : Higher oxygen permeability (Dk > 100 barrer) but lower wettability due to hydrophobicity from additional siloxane units. Requires surface coatings (e.g., plasma treatment) for clinical use in contact lenses .
  • Applications : Used in rigid gas-permeable (RGP) lenses and high-Dk hydrogels where surface treatments are feasible .

Monomethacryloxypropyl-Terminated Polydimethylsiloxane (mPDMS)

  • Structure : Long PDMS chains terminated with a single methacrylate group.
  • Properties: Exceptional oxygen permeability (Dk > 150 barrer) but poor mechanical strength and phase separation issues in hydrogels. Requires blending with hydrophilic monomers like NVP or DMA .
  • Applications : Found in first-generation silicone hydrogels (e.g., Focus Night & Day®) .

Glycerol-Functionalized PDMS (GPDMS)

  • Structure : PDMS backbone modified with glycerol moieties.
  • Properties : Hydrophilic surface without post-treatment, but lower Dk (~70 barrer) due to reduced siloxane content. Balances comfort and oxygen flow in daily-wear lenses .

Bis(methacryloxypropyl)tetrakis(trimethylsilyloxy)disiloxane

  • Structure : Two methacryloxypropyl groups linked by a tetrakis-TMS disiloxane bridge.
  • Properties : High crosslinking density and rigidity, leading to brittle materials. Rarely used in hydrogels but explored in high-strength elastomers .

Performance Metrics in Hydrogel Formulations

Property (3-Methacryloxy-2-hydroxypropoxy)propylbis(trimethylsiloxy)methylsilane TRIS mPDMS GPDMS
Oxygen Permeability (Dk) 80–100 barrer 100–120 barrer 150–180 barrer 60–70 barrer
Equilibrium Water Content (EWC) 40–50% 30–40% 20–30% 50–60%
Tensile Modulus 0.8–1.2 MPa 1.5–2.0 MPa 0.5–0.8 MPa 1.0–1.4 MPa
Surface Wettability High (native hydroxyl group) Low (requires coating) Low High
Key Applications Daily-wear silicone hydrogels (e.g., Acuvue Oasys®) RGP lenses Extended-wear lenses Daily disposable lenses

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.